molecular formula C10H3F17O2S B14451208 [(Heptadecafluorooctyl)sulfanyl]acetic acid CAS No. 77759-04-7

[(Heptadecafluorooctyl)sulfanyl]acetic acid

Katalognummer: B14451208
CAS-Nummer: 77759-04-7
Molekulargewicht: 510.17 g/mol
InChI-Schlüssel: BHZUAVAKRCFMCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Heptadecafluorooctyl)sulfanyl]acetic acid is a chemical compound known for its unique properties due to the presence of a heptadecafluorooctyl group. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of [(Heptadecafluorooctyl)sulfanyl]acetic acid typically involves the reaction of heptadecafluorooctyl iodide with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

[(Heptadecafluorooctyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(Heptadecafluorooctyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug delivery systems due to its stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.

Wirkmechanismus

The mechanism of action of [(Heptadecafluorooctyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the structure and function of these biological molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

[(Heptadecafluorooctyl)sulfanyl]acetic acid can be compared with other fluorinated compounds such as:

Eigenschaften

CAS-Nummer

77759-04-7

Molekularformel

C10H3F17O2S

Molekulargewicht

510.17 g/mol

IUPAC-Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfanyl)acetic acid

InChI

InChI=1S/C10H3F17O2S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)30-1-2(28)29/h1H2,(H,28,29)

InChI-Schlüssel

BHZUAVAKRCFMCN-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)SC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.